2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.44. The purity is usually 95%.
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Biological Activity
The compound 2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzopyrazole-oxazine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O2 with a molecular weight of 371.44 g/mol. The structural complexity arises from the integration of benzene, pyrazole, and oxazine rings, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H21N3O2 |
Molecular Weight | 371.44 g/mol |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines. For instance:
- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : IC50 values between 4.98 and 14.65 μM.
These results suggest that the compound may act as a selective inhibitor for kinases involved in tumor progression, similar to other known kinase inhibitors .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Initial screenings indicate potential activity against various bacterial strains, although specific data on efficacy and mechanisms are still under investigation. The presence of ethoxy and pyridine groups enhances solubility and may contribute to its bioactivity .
The proposed mechanism of action for this compound involves interaction with biological targets such as kinases and possibly other enzymes involved in cell signaling pathways related to cancer cell growth and survival. The structural features suggest it may inhibit pathways similar to those targeted by existing anticancer drugs .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated several derivatives of pyrazolo compounds for their cytotoxic effects against cancer cell lines. Among them, compounds with similar structures to our target demonstrated significant antiproliferative effects, indicating a promising avenue for drug development .
Study 2: Molecular Modeling
Molecular modeling studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that modifications in the chemical structure can enhance binding affinity and selectivity towards specific kinases .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-17-12-10-16(11-13-17)20-15-21-18-7-3-4-9-22(18)28-23(26(21)25-20)19-8-5-6-14-24-19/h3-14,21,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBRQILBLPODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.